5-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide
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Overview
Description
5-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a nitro group, a chloro group, and a 1,3,4-oxadiazole ring linked to a methylsulfonylphenyl group. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the methylsulfonylphenyl group: This step often involves a nucleophilic substitution reaction where the oxadiazole ring is functionalized with the methylsulfonylphenyl group.
Introduction of the nitro group: Nitration of the benzamide core can be performed using a mixture of concentrated nitric and sulfuric acids.
Chlorination: The chloro group is typically introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques like crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, potentially forming sulfone derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further derivatization, making it useful in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology and Medicine
The compound’s structure suggests potential biological activity, particularly as an antimicrobial or anticancer agent. The presence of the nitro group and the oxadiazole ring are common features in bioactive molecules, which could be explored for drug development.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action would depend on the specific application. In a biological context, the compound could interact with enzymes or receptors, potentially inhibiting their activity. The nitro group might undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-nitrobenzamide: Lacks the oxadiazole and methylsulfonylphenyl groups, making it less complex and potentially less versatile.
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide: Similar but without the chloro group, which might affect its reactivity and biological activity.
Uniqueness
The combination of the chloro, nitro, and oxadiazole groups in 5-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide makes it unique
Properties
IUPAC Name |
5-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O6S/c1-28(25,26)11-4-2-3-9(7-11)15-19-20-16(27-15)18-14(22)12-8-10(17)5-6-13(12)21(23)24/h2-8H,1H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIABKOLNCVIMMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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